2-Chloro-4-(3,4-methylenedioxyphenyl)phenol
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Overview
Description
2-Chloro-4-(3,4-methylenedioxyphenyl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-methylenedioxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-methylenedioxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2-Chloro-4-(3,4-methylenedioxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact mechanism depends on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: This compound has a similar structure but with a methyl group instead of a methylenedioxyphenyl group.
3,4-Dichloromethylphenidate: This compound features a similar phenol structure with additional chlorine substitutions.
Uniqueness
2-Chloro-4-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of the methylenedioxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-chlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-5-8(1-3-11(10)15)9-2-4-12-13(6-9)17-7-16-12/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHXRHSVGPMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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